1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
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Overview
Description
The compound “1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one” is a complex organic molecule. It contains a spirocyclic system (a system of two rings sharing one atom), which includes an oxygen atom (oxa), a sulfur atom (thia), and a nitrogen atom (aza). The compound also contains a phenyl group (a ring of six carbon atoms) with a trifluoromethyl group attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting from simpler building blocks. One possible starting point could be the synthesis of the 8-oxa-2-azaspiro[4.5]decane core, which has been reported in the literature . The introduction of the phenyl and trifluoromethyl groups would likely involve further steps, possibly including a Friedel-Crafts acylation .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the spirocyclic system and the various functional groups. The presence of the oxygen, sulfur, and nitrogen atoms within the ring system would likely result in a highly polar molecule. The trifluoromethyl group would add additional polarity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. The carbonyl group (part of the propan-1-one moiety) would be expected to be quite reactive, possibly undergoing reactions such as nucleophilic addition or reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar functional groups and the spirocyclic system would likely result in a compound with a relatively high boiling point and melting point. The compound would likely be soluble in polar solvents .Scientific Research Applications
Antiviral Applications
Compounds with structures related to "1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one" have been synthesized and evaluated for their antiviral activity against human coronavirus and influenza viruses. Notably, certain derivatives displayed significant inhibitory effects on human coronavirus 229E replication, pointing to the potential of these compounds in antiviral drug development (Çağla Begüm Apaydın et al., 2019; Füsun Göktaş et al., 2012). These findings underline the versatility of the 1-thia-4-azaspiro[4.5]decan-3-one scaffold for the creation of new antiviral molecules.
Antimicrobial Applications
Research has also extended into the antimicrobial properties of novel oxazin analogs of thio-4-azaspiro[4.5]decan-3-one. These compounds demonstrated moderate to good activity against various microbes, including S. aureus and E. coli, indicating their potential use in addressing bacterial infections (R. Singh et al., 2021).
Anticancer Applications
Another avenue of investigation involves the synthesis of new classes of thia/oxa-azaspiro[3.4]octanes, designed as multifunctional and structurally diverse modules for drug discovery, including anticancer therapies (D. Li et al., 2013). Moreover, specific derivatives have been synthesized and shown to possess moderate to potent activity against various cancer cell lines, highlighting the potential of these compounds in the development of new anticancer drugs (Zea Yang et al., 2019).
Future Directions
Properties
IUPAC Name |
1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3NO2S/c18-17(19,20)14-4-1-13(2-5-14)3-6-15(22)21-9-7-16(8-10-21)23-11-12-24-16/h1-2,4-5H,3,6-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGQLOIOMFRHQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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